molecular formula C15H13ClN2O5 B075355 Gallocyanine CAS No. 1562-85-2

Gallocyanine

Cat. No. B075355
CAS RN: 1562-85-2
M. Wt: 336.72 g/mol
InChI Key: AQSOTOUQTVJNMY-UHFFFAOYSA-N
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Description

Gallocyanine is a phenoxazinone derivative that has been extensively studied for its various biological activities and potential applications in the treatment of diseases such as Alzheimer's. The interest in gallocyanine stems from its ability to modulate key biological interactions, such as DKK1/LRP6 interactions, which are crucial in the pathogenesis of Alzheimer's disease and other neurodegenerative tauopathies (Thysiadis et al., 2018).

Synthesis Analysis

Gallocyanine derivatives are synthesized by modifying substituent groups on the phenoxazinone scaffold, particularly at positions 1, 2, and 4. The synthesis approach aims to enhance the compound's inhibitory activity on DKK1/LRP6 interactions and Tau phosphorylation, crucial for Alzheimer's disease treatment. Bis-alkylated gallocyanines with flexible alkyl ester groups and bis-benzyl gallocyanines have shown significant activity, demonstrating the importance of structural modifications in developing potent inhibitors (Thysiadis et al., 2018).

Molecular Structure Analysis

The molecular structure of gallocyanine, particularly its phenoxazinone scaffold, is critical to its biological activity. The position and nature of substituents on the scaffold significantly affect the compound's effectiveness in inhibiting DKK1/LRP6 interactions and subsequent Tau phosphorylation, a key pathological feature of Alzheimer's disease. Molecular docking simulations have helped elucidate the structural basis of gallocyanine's activity, guiding the synthesis of more potent derivatives (Thysiadis et al., 2018).

Chemical Reactions and Properties

Gallocyanine's interaction with DNA has been extensively studied, demonstrating its ability to intercalate with double-stranded DNA (dsDNA). Electrochemical and spectroscopic studies reveal that gallocyanine binds to DNA through intercalation, affecting the redox properties of the compound and offering potential applications in detecting DNA concentrations in various samples. These interactions underscore gallocyanine's versatility and its potential utility in biochemical assays and therapeutic applications (Bai Xu et al., 2007).

Physical Properties Analysis

The adsorption properties of gallocyanine-grafted materials have been explored for environmental applications, such as the removal of uranyl ions from aqueous media. The synthesis of gallocyanine-grafted polyacrylamide and its characterization through FTIR, SEM, and PZC analysis highlight the material's potential as an effective adsorbent for uranyl ions, demonstrating gallocyanine's utility beyond biological applications (Ulusoy & Şimşek, 2013).

Chemical Properties Analysis

Gallocyanine's chemical properties, particularly its interaction with reactive oxygen species and its role as a fluorogenic chemosensor, have been investigated for potential applications in estimating the activation of neutrophils and the production of superoxide anion radical by blood cells. This research highlights gallocyanine's potential as a tool for studying oxidative stress-related diseases and testing antioxidant drugs, further underscoring its versatility and the breadth of its potential applications (Panasenko et al., 2021).

Scientific Research Applications

  • Neurohistology and Cell Metabolism Studies : Gallocyanine-chromalum staining, a method frequently applied in neurohistology, aids in measuring alterations in basophilia related to changes in cell metabolism (Vejlsted, 1969).

  • Mediated Enzymatic Nitrate Reduction : A study explored a gallocyanine-bound nanoporous titanium dioxide electrode system for mediated enzyme reactions, highlighting its potential as a biosensor for nitrate ion in water (Kim Seung-Hwan, Song Seung-Hoon, & Yoo Young-Je, 2006).

  • Treatment of Alzheimer's Disease : Gallocyanine derivatives were synthesized to inhibit DKK1/LRP6 interactions and Tau phosphorylation, offering a potential treatment for Alzheimer's disease (Thysiadis, Katsamakas, Mpousis, Avramidis, Efthimiopoulos, & Sarli, 2018).

  • Nuclear Staining in Histology : Gallocyanine has been used successfully as a nuclear stain in histology, demonstrating clear nuclear patterns and permanent sections (Cole Wv, 1947).

  • Iron Solution Chemistry : Research on FeCl3-gallocyanine system found iron reduction in certain pH ranges, suggesting its potential in studying iron systems and photosensitive anti-cancer drugs (Douglas, Howlin, & Silver, 1984).

  • Nucleic Acid Detection : Gallocyanine has been used in fluorescent probes for nucleic acid detection, showing strong interaction and potential in DNA determination (Guo-nan, 2003).

  • Neutrophil Activation Studies : Gallocyanine can be utilized to assess NADPH-dependent production of superoxide anion radical by blood cells, indicating its use in studying oxidative stress-related diseases (Panasenko et al., 2021).

  • Adsorption of Uranyl Ions : A study developed a gallocyanine-grafted material for the removal of uranyl ions from aquatic solutions, demonstrating its efficacy as an adsorbent (Ulusoy & Şimşek, 2013).

  • Supercapacitor Development : Gallocyanine was used as a co-dispersant in the development of γ-Fe2O3-multiwalled carbon nanotube composites for energy storage in supercapacitors, showcasing its role in enhancing capacitive properties (Zhang & Zhitomirsky, 2022).

Safety And Hazards

Gallocyanine is harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is recommended to wash off immediately with plenty of water .

properties

IUPAC Name

7-(dimethylamino)-4-hydroxy-3-oxophenoxazin-10-ium-1-carboxylic acid;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H12N2O5.ClH/c1-17(2)7-3-4-9-11(5-7)22-14-12(16-9)8(15(20)21)6-10(18)13(14)19;/h3-6,19H,1-2H3,(H,20,21);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQSOTOUQTVJNMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)[NH+]=C3C(=CC(=O)C(=C3O2)O)C(=O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C15H13ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60935389
Record name Gallocyanin
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Molecular Weight

336.72 g/mol
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Physical Description

Green solid; [Merck Index] Black powder; [Sigma-Aldrich MSDS]
Record name Gallocyanine
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Product Name

Gallocyanine

CAS RN

1562-85-2
Record name Gallocyanine
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Record name 1-carboxy-7-(dimethylamino)-3,4-dihydroxyphenoxazin-5-ium chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,850
Citations
Hİ Ulusoy, S Şimşek - Journal of hazardous materials, 2013 - Elsevier
… Gallocyanine (… gallocyanine to PAA structure. So, a new material was obtained having high adsorption capacity. This study investigated a new developed polyacrylamide–gallocyanine (…
Number of citations: 48 www.sciencedirect.com
Hİ Ulusoy - Colloids and Surfaces A: Physicochemical and …, 2017 - Elsevier
This study presents a simple and useful method for the effective and sensitive determination of Rhodamine B in cosmetic samples. Solid phase extraction (SPE) was applied to samples …
Number of citations: 23 www.sciencedirect.com
S Thysiadis, S Katsamakas, S Mpousis, N Avramidis… - Bioorganic …, 2018 - Elsevier
… 8a-g were obtained by reacting gallocyanine 1 with the corresponding benzyl bromides or … on gallocyanine scaffold was achieved by the alkylation reaction of gallocyanine esters 8 and …
Number of citations: 17 www.sciencedirect.com
AA Ensafi, A Kazemzadeh - Analytica chimica acta, 1994 - Elsevier
… The method is based on the catalytic effect of vanadium on the oxidation of gallocyanine by bromate at a pH of 4.0. The decrease in absorbance of gallocyanine at 620 run at a fixed …
Number of citations: 32 www.sciencedirect.com
S Mpousis, S Thysiadis, N Avramidis… - European Journal of …, 2016 - Elsevier
In search of safe and effective anti-Alzheimer disease agents a series of gallocyanine dyes have been synthesized and evaluated for their ability to inhibit LRPs/DKK1 interactions. …
Number of citations: 21 www.sciencedirect.com
AA Ensafi, A Kazemzadeh - Microchemical journal, 1996 - Elsevier
The use of a gallocyanine-bromate oxidation system for the direct determination of vanadium (0.020–100 ng/ml) with spectrophotometric detection is described. The decrease in …
Number of citations: 18 www.sciencedirect.com
CSP Sastry, KR Srinivas, KMMK Prasad - Talanta, 1996 - Elsevier
… As the difference in absorbance was found to be higher in the case of gallocyanine than for the remaining three, further studies were carried out with gallocyanine. The similarity in the …
Number of citations: 20 www.sciencedirect.com
AA Ensafi, E Shamss-E-Sollari - Talanta, 1994 - Elsevier
… tetroxide on the oxidation of gallocyanine by bromate at pH 7. The reaction is monitored spectrophotometrically by measuring the decreasing absorbance of gallocyanine at 620 nm by …
Number of citations: 24 www.sciencedirect.com
AA Ensafi, G Bagherian Dehaghi - Analytical letters, 1995 - Taylor & Francis
… catalytic effect on the reduction reaction of Gallocyanine (GC) … M for gallocyanine and up to 0.0012 M sulfide concentration … M and 0.0012 M for gallocyanine and sulfide, respectively. …
Number of citations: 19 www.tandfonline.com
S Lagerstedt - Acta anatomica, 1946 - karger.com
… gallocyanine the following main solution was prepared: 0.15 g gallocyanine (Gallocyanine. … is the most favourable for producing the gallocyanine-chroinalum-lake which according to …
Number of citations: 24 karger.com

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